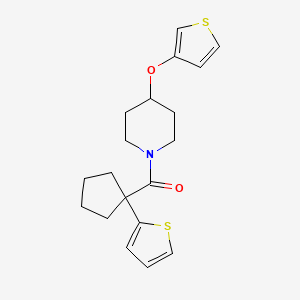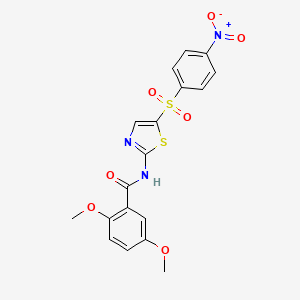
Ethyl 4,5-dihydrobenzofuran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dihydrobenzofuran-6-carboxylate, also known as ethyl 6-carboxy-4,5-dihydrobenzofuran-3-one, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4,5-dihydrobenzofuran-6-carboxylate serves as a critical intermediate in the synthesis of diverse heterocyclic compounds, demonstrating its significance in organic chemistry. For instance, it's used in the creation of [1,2,3]selenadiazolo[4,5-e] benzofuran derivatives through dehydrogenation and subsequent reactions, highlighting its role in the development of compounds with potential chemical and pharmacological applications (Shekarchi et al., 2003). Additionally, it serves as a precursor in the efficient domino strategy for synthesizing polyfunctionalized benzofuran-4(5H)-ones, showcasing its utility in eco-friendly synthesis methods (Guan‐Hua Ma et al., 2014).
Corrosion Inhibition
Beyond its applications in synthetic organic chemistry, this compound derivatives have been explored as corrosion inhibitors. For example, pyranpyrazole derivatives, which can be structurally related, have shown excellent efficacy in protecting mild steel against corrosion, indicating the potential for benzofuran derivatives in industrial applications (Dohare et al., 2017).
Antimicrobial Evaluation
This compound also finds application in the development of antimicrobial agents. A study on the synthesis and antimicrobial evaluation of new thiazolo[4,5-d] pyrimidines starting from a structurally similar ethyl carboxylate compound underlines the broader utility of benzofuran derivatives in creating compounds with potential antimicrobial properties (Balkan et al., 2001).
Photolysis Studies
The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound with a similar structure, in various solvents has been extensively studied, providing insights into the photochemical behavior of this compound and related compounds. These studies help in understanding the stability and reactivity of benzofuran derivatives under different conditions, which is crucial for their application in photochemistry and materials science (Ang & Prager, 1992).
Propiedades
IUPAC Name |
ethyl 4,5-dihydro-1-benzofuran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCVMEBCFFLTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC1)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)




![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)


